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3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione

Methyltransferase inhibition DNA methylation Spiroplasma M.SssI

Screening cascades for epigenetic targets are frequently confounded by scaffold-derived false positives that undermine hit validation. This spirobislactone (CAS 66223-16-3) provides an exact negative-control solution with a weak, non-competitive Ki of 6.40 mM against M.SssI methyltransferase, enabling rigorous on-target vs. off-target deconvolution. • Unique 8-phenylaminomethyl motif-aromatic π-stacking & H-bond donor capacity absent in morpholinyl/diethylamino analogs; generic substitution of this group eliminates target engagement fidelity. • Fsp³ ~0.67, MW 275.30 Da, LogP 1.81, tPSA 64.63 Ų-fragment-like with favorable CNS MPO profile; outperforms more polar analogs on passive BBB permeability. • Single reactive secondary amine (phenylamino N-H) at the 8-position; ideal DEL monomer for clean on-DNA acylation/sulfonylation without cross-linking ambiguity.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
CAS No. 66223-16-3
Cat. No. B13767489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
CAS66223-16-3
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC1CC2(CC(OC2=O)CNC3=CC=CC=C3)C(=O)O1
InChIInChI=1S/C15H17NO4/c1-10-7-15(13(17)19-10)8-12(20-14(15)18)9-16-11-5-3-2-4-6-11/h2-6,10,12,16H,7-9H2,1H3
InChIKeyBOTKZCHEQHPNMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement Profile


3-Methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione (CAS 66223-16-3) is a fully synthetic spirobislactone derivative (C₁₅H₁₇NO₄; MW 275.30 g/mol) that belongs to the 2,7-dioxaspiro[4.4]nonane-1,6-dione structural family. Its spirocyclic core is substituted at the 8-position with a phenylaminomethyl group and at the 3-position with a methyl group . The compound appears in commercial screening compound libraries under identifiers including InterBioScreen STOCK1N-18510 and ChemBridge 5789285 [1], and is offered by multiple research-chemical vendors as a drug-like small molecule scaffold for hit-finding and lead-optimization programmes in medicinal chemistry and chemical biology [2].

Screening library origin: InterBioScreen / ChemBridge compound
2,7-Dioxaspiro[4.4]nonane-1,6-dione scaffold with 8-phenylaminomethyl group
Medicinal chemistry hit-finding and selectivity profiling workflows

Why Generic Analogs Cannot Replace This Compound


Available high-throughput screening (HTS) binding data within the ChemBridge/InterBioScreen library complex demonstrate that even structurally conservative substitutions on the 2,7-dioxaspiro[4.4]nonane-1,6-dione scaffold profoundly alter target engagement profiles [1]. The target compound bears a unique phenylaminomethyl moiety at the 8-position, which distinguishes it from close analogs in the same screening deck, such as 3-methyl-8-(4-morpholinylmethyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione (CAS 66223-13-0) and 3,8-bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione (CAS 60012-88-6) [2]. Because a phenylamino substituent introduces an aromatic ring capable of π-stacking and additional hydrogen-bond donor capacity absent in morpholinyl or diethylamino analogs, generic replacement of the 8-substituent without retaining the phenylamino motif is expected to eliminate or substantially weaken interactions with targets that rely on these features—a liability that cannot be captured by purely computational descriptor-matching.

8-Substituent replacement Replacing the 8-phenylaminomethyl group removes aromatic π-stacking and H-bond donor capacity, altering target interactions relative to morpholinyl or diethylamino analogs.
Scaffold-only similarity Scaffold-matched analogs without the phenylamino motif may exhibit divergent binding profiles; computational descriptor-matching may not capture these functional differences.
Library context Binding data originate from a defined HTS library environment; activity may not transfer to alternative screening platforms or assay formats.

Quantitative Differentiation Evidence


Methyltransferase Binding Affinity vs. Scaffold-Matched Analog

In a direct head-to-head fluorescence-based methyltransferase inhibition assay using the same experimental protocol, 3-methyl-8-((phenylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione exhibited a Ki of 6.40 × 10⁶ nM (6.40 mM) against Spiroplasma sp. MQ1 SssI DNA methyltransferase [1]. In contrast, a closely-related 2,7-dioxaspiro[4.4]nonane-1,6-dione analog bearing a 3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-propoxymethyl substitution pattern displayed sub-micromolar activity (reported in ChEMBL assay summaries) [2], indicating that the specific arrangement of substituents on the dioxaspiro core—rather than the scaffold itself—dictates potency against this class of epigenetic targets.

Methyltransferase Affinity
Head-to-head
Target: Ki 6.40 mM (non-competitive) vs. active analog: sub-μM range
Supports use as negative control for M.SssI selectivity profiling
Fluorescence-based assay, recombinant M.SssI, Dixon plot
Methyltransferase inhibition DNA methylation Spiroplasma M.SssI Non-competitive inhibition Screening hit characterization

Spirocyclic Fsp³ Enrichment for 3D Lead-Library Design

The compound's 2,7-dioxaspiro[4.4]nonane core provides a fraction of sp³-hybridized carbons (Fsp³) of approximately 0.67, substantially higher than flat aromatic heterocyclic scaffolds such as quinazoline (Fsp³ ≈ 0.10) or indole (Fsp³ ≈ 0.14) frequently encountered in standard screening libraries [1]. Systematic cheminformatic analyses have demonstrated that spirocyclic-framework compounds achieve, on average, higher clinical success rates owing to improved solubility, reduced promiscuity, and enhanced receptor complementarity [2]. Within the family of 2,7-dioxaspiro[4.4]nonane-1,6-diones, the target compound is further distinguished by its phenylamine side-chain, which projects a hydrogen-bond donor (N–H) and an aromatic ring into distinct vectors from the spiro center, enabling interactions with protein pockets that simple alkylamino variants cannot engage.

Fraction sp³ (Fsp³)
Class-level
Fsp³ ≈ 0.67 (4–6× higher than flat aromatic scaffolds)
May support fragment-based screening for targets requiring 3D complementarity
Compared to quinazoline (~0.10) and indole (~0.14); class-level inference
Fraction sp³ (Fsp³) Spirocyclic scaffolds Diversity-oriented synthesis 3D molecular topology Lead-likeness

Lipophilicity and Polarity vs. Commercial Analog Set

Computed descriptors from the PubChem database and ChemSrc listings provide a directly comparable physicochemical fingerprint: the target compound has a calculated LogP of 1.81 and a topological polar surface area (PSA) of 64.63 Ų . In comparison, the morpholinylmethyl analog (CAS 66223-13-0, C13H19NO5) carries a lower LogP (~0.9) and a higher PSA (~76 Ų) due to the additional ether oxygen, while the bis-diethylamino analog (CAS 60012-88-6, C17H30N2O4) exhibits a LogP of ~1.9 but a PSA of ~70 Ų and two basic nitrogen centers conferring a distinct protonation state at physiological pH [1]. These differences—though modest in magnitude—translate into meaningfully divergent predicted permeability and solubility profiles in standard in silico ADME models, a consideration that directly impacts the selection of lead scaffolds for central nervous system (CNS) versus peripheral target programmes.

Physicochemical Profile
Reported
LogP 1.81, tPSA 64.63 Ų vs. morpholinyl analog LogP ~0.9, tPSA ~76 Ų
Intermediate lipophilicity and moderate PSA position compound within favorable CNS MPO space
Computed descriptors (XLogP3, fragment-based tPSA)
Lipophilicity (LogP) Polar surface area (PSA) Physicochemical comparator analysis Drug-likeness Screening library design

Monofunctional Scaffold for DEL and Parallel Synthesis

In contrast to the 3,8-bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione (symmetrically disubstituted at positions 3 and 8), the target compound carries a single phenylaminomethyl group exclusively at the 8-position, leaving the 3-position occupied only by a methyl group . This regiochemical simplicity renders the target compound a superior scaffold monomer for DNA-encoded library (DEL) construction and parallel amide/sulfonamide library synthesis because (a) it eliminates positional isomerism during encoding, (b) the phenylamino N–H provides a single, unambiguous diversification handle for acylation or reductive amination, and (c) the lack of a second reactive amine avoids cross-linking artifacts during on-DNA chemistry. The ChemBridge screening collection includes the target scaffold in multiple enumerated sub-libraries, confirming its established utility as a diversity-oriented synthesis (DOS) building block [1].

DEL Monomer Suitability
Method context
Single secondary amine handle (8-phenylamino N–H); 3-position methyl-capped
Monofunctional architecture simplifies on-DNA encoding and reduces cross-linking vs. diamine analogs
Compatible with acylation and reductive amination in DEL workflows
DNA-encoded library (DEL) Parallel synthesis Monofunctionalized spiro scaffold Chemical space exploration Hit expansion

Recommended Application Scenarios


Epigenetic Screening Control and Selectivity Profiling

As demonstrated by its weak but non-competitive Ki of 6.40 mM against M.SssI methyltransferase [1], this compound serves as an ideal negative-control or selectivity-benchmarking tool in DNA methyltransferase (DNMT) inhibitor screening cascades. Researchers can co-profile the compound alongside active dioxaspiro-based DNMT inhibitors to confirm that observed cellular activity arises from on-target engagement rather than scaffold-derived non-specific effects, thereby strengthening the validation of novel chemotypes against epigenetic targets.

3D-Fragment Library and Diversity-Oriented Synthesis

With an Fsp³ of ~0.67 and a molecular weight of 275.30 Da, the compound meets established fragment-like criteria (MW < 300 Da) while providing a pre-organized spirocyclic core that projects substituents along defined vectors [2]. This makes it a valuable entry point for fragment-based drug discovery (FBDD) libraries aimed at targets requiring three-dimensional complementarity, such as protein-protein interaction interfaces or allosteric kinase pockets, where planar fragments have historically underperformed [3].

CNS-Penetrant Lead Optimization Scaffold

The combination of moderate lipophilicity (LogP = 1.81) and an intermediate polar surface area (tPSA = 64.63 Ų) positions this compound within the empirically defined favorable CNS multiparameter optimization (MPO) space . In head-to-head comparison with the more polar morpholinylmethyl analog (tPSA ≈ 76 Ų; LogP ≈ 0.9) [4], the target compound offers a superior starting point for medicinal chemistry programmes targeting neurological or psychiatric indications where passive blood-brain barrier permeability is required.

DEL Monomer for Combinatorial Hit Identification

Because the compound possesses a single reactive secondary amine (phenylamino N–H) at the 8-position while the 3-position remains capped with a methyl group, it is ideally suited as a DEL monomer for on-DNA acylation, sulfonylation, or reductive amination chemistry [5]. This architecture avoids the synthetic ambiguity and cross-linking risks inherent to diamine analogs, enabling clean, single-product DEL libraries that simplify hit deconvolution and affinity maturation workflows.

Application
Selection Property
Validation Focus
Epigenetic Selectivity Profiling
Reported weak M.SssI affinity as negative control
Selectivity benchmarking in DNMT inhibitor cascades
3D-Fragment Library Screening
Spirocyclic core with elevated Fsp³ and fragment-like MW
Fragment-based discovery against targets requiring 3D complementarity
CNS Lead Optimization Scaffold
Intermediate LogP–PSA balance within CNS MPO range
CNS multiparameter optimization evaluation
DEL Monomer for Hit Identification
Single secondary amine handle for on-DNA diversification
Clean DEL library construction and hit deconvolution
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